molecular formula C21H23F2N3O2 B2442598 N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955610-29-4

N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2442598
CAS No.: 955610-29-4
M. Wt: 387.431
InChI Key: NRUFOOKWNDOHSK-UHFFFAOYSA-N
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Description

N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H23F2N3O2 and its molecular weight is 387.431. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Research has indicated that derivatives containing 2-oxoquinoline structures, similar to the compound , have been evaluated for antitumor activities. One study synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, which exhibited moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and breast cancer cells. These compounds showed potent inhibitory activities, with some being more effective than 5-fluorouracil, a commonly used chemotherapy drug (Fang et al., 2016).

Sleep Regulation

Another study on orexins, which are peptides that play a significant role in wakefulness, showed that pharmacological blockade of orexin receptors by specific antagonists could promote sleep in animals. This research suggests that similar compounds, including those related to the 1,2,3,4-tetrahydroquinoline structure, may have potential applications in treating sleep disorders (Dugovic et al., 2009).

ERK2 Inhibition and Cytotoxicity

A study synthesized novel N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) inhibition with antineoplastic activity. These compounds inhibited ETS-1 phosphorylation by ERK2 in a dose-dependent manner, showing promise as leads for the development of new chemotherapeutic agents (Aly et al., 2018).

Molecular Docking and Mechanism Studies

Investigations into the reactivity and fluorescence enhancement mechanisms of NO-specific probes have also been conducted. One such study involving CuFL1, a compound with a structure related to quinolines, provided insights into the design of faster-reacting probes for nitric oxide (NO) detection, indicating potential applications in biochemical and medical research (McQuade et al., 2010).

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-16-6-7-17(22)18(23)13-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFOOKWNDOHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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